molecular formula C12H8ClN3O B12755382 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- CAS No. 89659-90-5

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)-

Cat. No.: B12755382
CAS No.: 89659-90-5
M. Wt: 245.66 g/mol
InChI Key: AIOSRSXBGGIJJS-UHFFFAOYSA-N
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Description

BRN 5044343, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and exhibits a negative optical rotation. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol .

Industrial Production Methods

Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with various molecular targets and pathways. As a chiral compound, it can selectively interact with enzymes and receptors, influencing their activity. The hydroxyl groups in the molecule allow it to form hydrogen bonds and participate in various biochemical reactions, thereby modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
  • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its four chiral centers make it a valuable compound for studying stereoselective reactions and for use as a chiral auxiliary in asymmetric synthesis .

Properties

CAS No.

89659-90-5

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

5-chloro-3-pyridin-2-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H8ClN3O/c13-8-4-5-9-10(7-8)16(12(17)15-9)11-3-1-2-6-14-11/h1-7H,(H,15,17)

InChI Key

AIOSRSXBGGIJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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